

Confirming DS18561882-Induced Apoptosis in Tumor Cells: A Comparative Guide

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm that the MTHFD2 inhibitor, **DS18561882**, induces apoptosis in tumor cells. It offers a comparative analysis with other relevant compounds and detailed protocols for key assays.

Introduction to DS18561882 and Apoptosis Induction

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is overexpressed in various cancers and plays a vital role in the synthesis of purines and thymidine, which are essential for DNA replication and cell proliferation.[1][2] By inhibiting MTHFD2, **DS18561882** disrupts these processes, leading to nucleotide depletion, replication stress, and DNA damage, ultimately triggering apoptosis in cancer cells.[3] This guide outlines the experimental framework to verify and quantify this apoptotic response.

Comparative Analysis of Apoptosis-Inducing Agents

To contextualize the apoptotic efficacy of **DS18561882**, it is essential to compare it with other MTHFD2 inhibitors and standard apoptosis-inducing agents. The following tables present illustrative data on how to compare these compounds across different apoptosis assays.

Note: The quantitative data presented in these tables are hypothetical examples for illustrative purposes and should be replaced with actual experimental results.

Table 1: Comparison of IC50 and GI50 Values

Compound	Target(s)	Cell Line	IC50 (nM)	GI50 (nM)	Reference
DS18561882	MTHFD2	MDA-MB-231	6.3	140	[4][5]
HL-60	-	~500	[6]		
LY345899	MTHFD1/MT HFD2	HCT116	MTHFD1: 96, MTHFD2: 663	-	
TH9619	MTHFD1/MT HFD2	HL-60	-	~200	[1]
Staurosporine	Pan-kinase inhibitor	Various	5-20	-	(General Knowledge)
Etoposide	Topoisomera se II	Various	500-5000	-	(General Knowledge)

Table 2: Comparative Analysis of Apoptosis Induction (Illustrative Data)

Compound (Concentration)	Cell Line	% Annexin V Positive Cells (Early Apoptosis)	% Annexin V & PI Positive Cells (Late Apoptosis/ Necrosis)	Caspase- 3/7 Activity (Fold Increase)	Cleaved PARP / Total PARP Ratio (Relative to Control)
DS18561882 (1 μ M)	MDA-MB-231	35%	15%	4.5	3.8
LY345899 (5 μ M)	HCT116	25%	10%	3.2	2.5
TH9619 (2 μ M)	HL-60	40%	20%	5.1	4.2
Staurosporin e (1 μ M)	MDA-MB-231	60%	25%	8.0	7.5
Etoposide (10 μ M)	MDA-MB-231	45%	18%	6.2	5.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Phosphate-Buffered Saline (PBS)
- 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl_2)
- FITC-conjugated Annexin V

- Propidium Iodide (PI) staining solution
- **DS18561882** and other test compounds
- Control vehicle (e.g., DMSO)
- Cancer cell line of interest

Procedure:

- Seed cells in 6-well plates and culture until they reach 70-80% confluency.
- Treat cells with various concentrations of **DS18561882**, a vehicle control, and positive controls (e.g., staurosporine) for the desired time (e.g., 24, 48 hours).
- Harvest cells, including any floating cells from the medium.
- Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of FITC-Annexin V and 5 μ L of PI solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

Data Interpretation:

- Annexin V- / PI-: Live cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic or necrotic cells
- Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

- Caspase-Glo® 3/7 Assay Reagent (or similar)
- White-walled multi-well plates suitable for luminescence measurements
- **DS18561882** and other test compounds
- Control vehicle (e.g., DMSO)
- Cancer cell line of interest

Procedure:

- Seed cells in a white-walled 96-well plate at a suitable density.
- Treat cells with **DS18561882**, vehicle control, and positive controls for the desired time.
- Equilibrate the plate and its contents to room temperature.
- Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
- Mix the contents of the wells by gentle shaking for 30 seconds.
- Incubate the plate at room temperature for 1 to 3 hours.
- Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

- Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control cells after background subtraction.

Western Blot for PARP Cleavage

Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis.

Materials:

- RIPA lysis buffer with protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against PARP (recognizing both full-length and cleaved forms)
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate (ECL)
- **DS18561882** and other test compounds
- Control vehicle (e.g., DMSO)
- Cancer cell line of interest

Procedure:

- Treat cells with **DS18561882**, vehicle control, and positive controls.
- Lyse the cells in RIPA buffer and quantify the protein concentration.
- Denature 20-40 μ g of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane for 1 hour at room temperature.

- Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL substrate and an imaging system.
- Strip and re-probe the membrane with the loading control antibody.

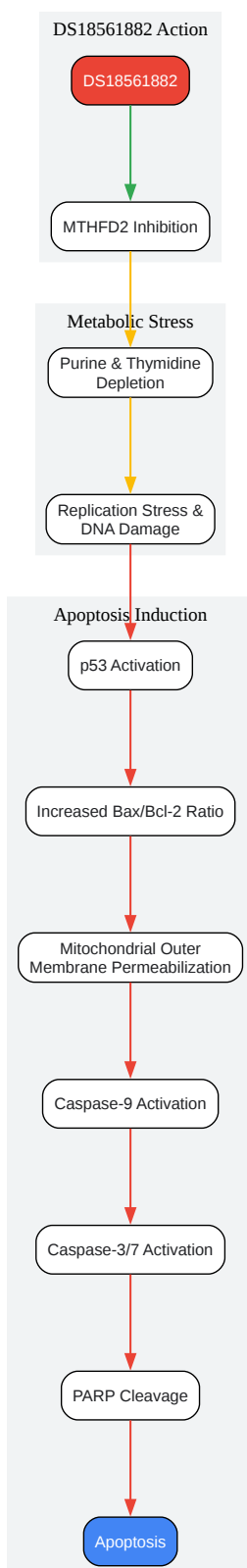
Data Analysis:

- Quantify the band intensities for full-length PARP (116 kDa) and the cleaved fragment (89 kDa).
- Calculate the ratio of cleaved PARP to total PARP (full-length + cleaved) or to the loading control and present it as a fold change relative to the vehicle control.^{[7][8]}

Signaling Pathways and Experimental Workflows

DS18561882-Induced Apoptosis Signaling Pathway

Inhibition of MTHFD2 by **DS18561882** initiates a cascade of events culminating in apoptosis. This pathway involves metabolic stress, DNA damage response, and the intrinsic apoptotic pathway.

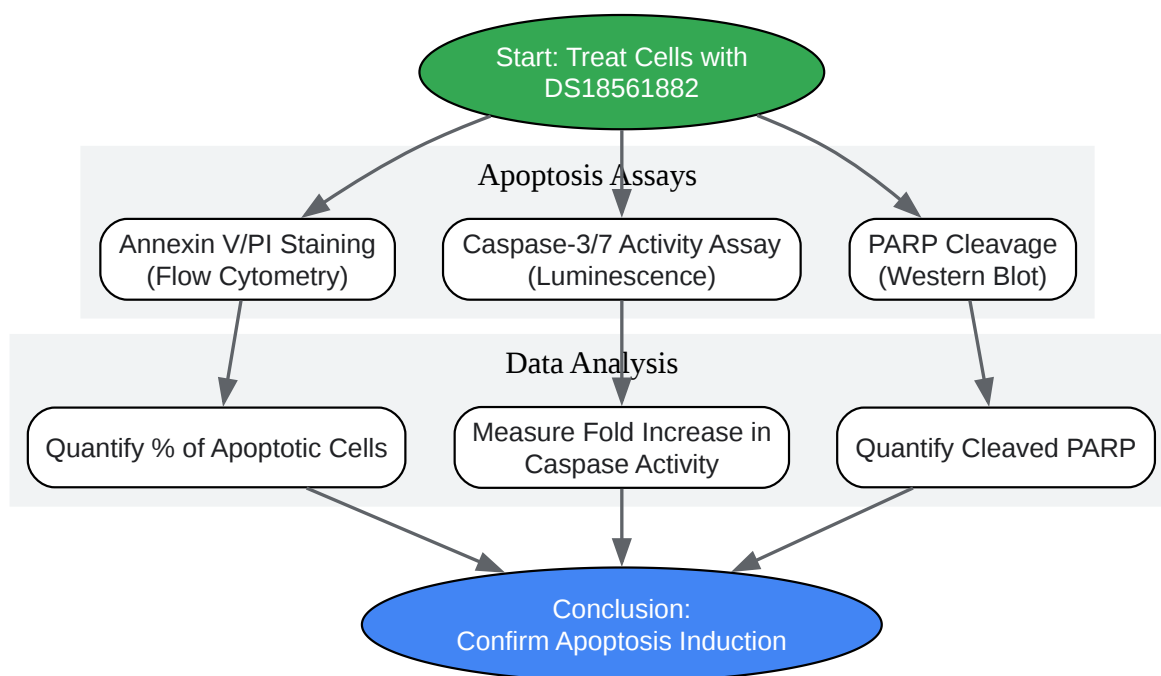


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Caption: Signaling pathway of **DS18561882**-induced apoptosis.

Experimental Workflow for Confirming Apoptosis

A logical workflow is crucial for systematically confirming apoptosis.



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Caption: Experimental workflow for confirming **DS18561882**-induced apoptosis.

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